molecular formula C24H23NO5 B12172003 N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12172003
M. Wt: 405.4 g/mol
InChI Key: NBYNBSHGFHPLSS-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines a hydroxyphenyl group, an ethyl chain, and a furochromenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps

    Preparation of the Furochromenyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenyl structure.

    Introduction of the Hydroxyphenyl Ethyl Group: This step can be achieved through a nucleophilic substitution reaction, where the hydroxyphenyl ethyl group is introduced to the furochromenyl core using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.

    Substitution: The ethyl chain can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the furochromenyl moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can be compared with similar compounds such as:

    N-(2-hydroxyphenyl)acetamide: This compound lacks the furochromenyl moiety and has different chemical properties and applications.

    N-(4-hydroxyphenyl)acetamide: Similar to the previous compound but with the hydroxy group in a different position, leading to different reactivity and biological activity.

    2-(4-hydroxyphenyl)ethylamine: This compound lacks the acetamide and furochromenyl groups, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-12-29-22-15(3)23-19(10-18(13)22)14(2)20(24(28)30-23)11-21(27)25-9-8-16-4-6-17(26)7-5-16/h4-7,10,12,26H,8-9,11H2,1-3H3,(H,25,27)

InChI Key

NBYNBSHGFHPLSS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=C(C=C4)O)C)C

Origin of Product

United States

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